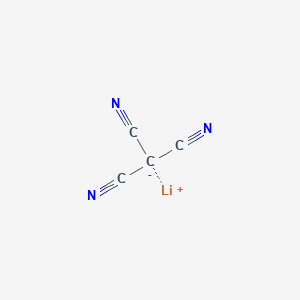
Lithium tricyanomethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium tricyanomethanide is a chemical compound with the formula Li[C(CN)₃]. It is known for its unique structural properties and potential applications in various fields, including energy storage and materials science. The compound consists of a lithium cation (Li⁺) and a tricyanomethanide anion ([C(CN)₃]⁻), which features a central carbon atom bonded to three cyano groups (–CN).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium tricyanomethanide can be synthesized through a metathesis reaction involving silver tricyanomethanide (Ag[C(CN)₃]) and lithium chloride (LiCl) in water. The reaction is driven by the precipitation of silver chloride (AgCl), and the resulting this compound can be recrystallized from methanol . Another method involves combining stoichiometric amounts of potassium tricyanomethanide (K[C(CN)₃]) and lithium chloride in acetone, followed by filtration and evaporation to obtain the desired compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Lithium tricyanomethanide undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups in the tricyanomethanide anion can participate in nucleophilic substitution reactions.
Coordination Reactions: The lithium cation can coordinate with other ligands, forming complexes with different structural properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include lithium chloride, potassium tricyanomethanide, and silver tricyanomethanide. Reaction conditions typically involve solvents such as water, methanol, and acetone .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with lithium chloride and potassium tricyanomethanide in acetone yields this compound and potassium chloride .
Applications De Recherche Scientifique
Lithium tricyanomethanide has several scientific research applications, including:
Mécanisme D'action
The mechanism by which lithium tricyanomethanide exerts its effects is primarily related to its ability to form stable complexes with other chemical species. The lithium cation can coordinate with multiple tricyanomethanide anions, forming structures with unique geometric and electronic properties . These interactions are crucial for its applications in energy storage and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium Tricyanomethanide (K[C(CN)₃]): Similar in structure but with a potassium cation instead of lithium.
Silver Tricyanomethanide (Ag[C(CN)₃]): Contains a silver cation and is used in the synthesis of lithium tricyanomethanide.
Uniqueness
This compound is unique due to its specific coordination properties and the ability to form stable complexes with other chemical species. Its applications in energy storage and materials science distinguish it from other tricyanomethanide compounds .
Propriétés
Formule moléculaire |
C4LiN3 |
|---|---|
Poids moléculaire |
97.0 g/mol |
Nom IUPAC |
lithium;methanetricarbonitrile |
InChI |
InChI=1S/C4N3.Li/c5-1-4(2-6)3-7;/q-1;+1 |
Clé InChI |
UZQWVBVSXAWRJC-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C(#N)[C-](C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


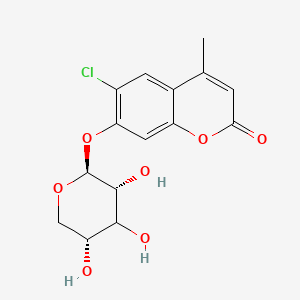
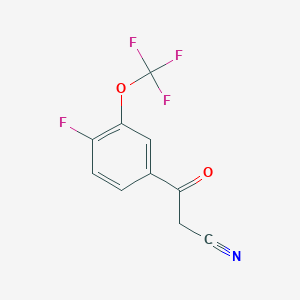
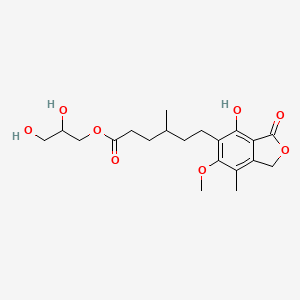
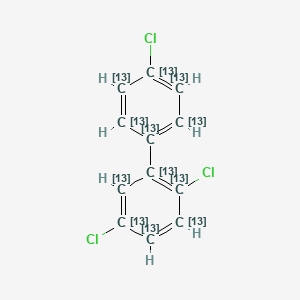
![4-[(2R,3R)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol](/img/structure/B15292923.png)
![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15292930.png)
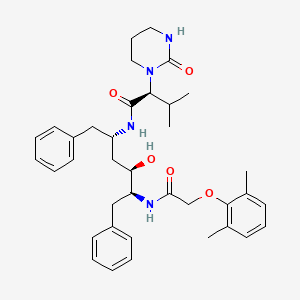
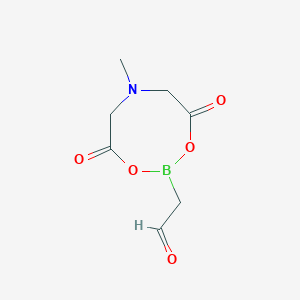
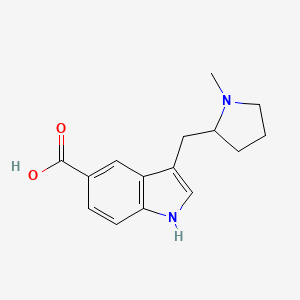
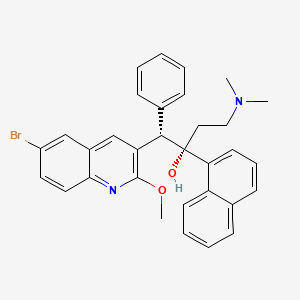

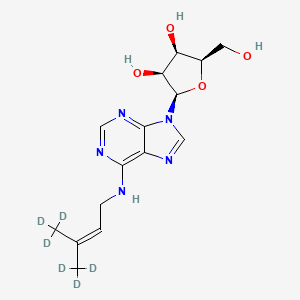
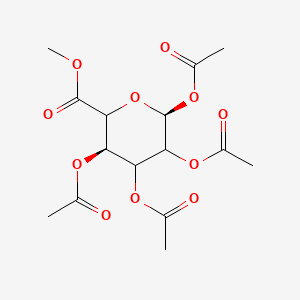
![7-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B15292959.png)
